LDN193189

BMP signaling SMAD phosphorylation osteogenic differentiation

LDN193189 (DM3189) is the most extensively validated small-molecule BMP inhibitor for FOP preclinical research, demonstrating reproducible efficacy in reducing ectopic bone formation at 1–10 mg/kg oral dosing. Its balanced ALK2/ALK3 inhibition addresses heterotopic ossification and anemia of inflammation, with established cross-species metabolic stability. With 94-fold greater potency than dorsomorphin and 200-fold BMP versus TGF-β selectivity, it enables clean pathway dissection at lower concentrations. Ideal for stem cell differentiation, bone disorder, and hepcidin modulation studies.

Molecular Formula C25H22N6
Molecular Weight 406.5 g/mol
CAS No. 1062368-24-4
Cat. No. B1662814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDN193189
CAS1062368-24-4
Synonyms4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Molecular FormulaC25H22N6
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3
InChIInChI=1S/C25H22N6/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2
InChIKeyCDOVNWNANFFLFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





LDN193189 (CAS 1062368-24-4) — Potent Pan-BMP Type I Receptor Inhibitor with 200-Fold BMP vs TGF-β Selectivity


LDN193189 (also known as DM3189) is a small-molecule inhibitor of bone morphogenetic protein (BMP) type I receptor kinases, structurally derived from dorsomorphin [1]. It acts as a pan-inhibitor of BMP type I receptors, potently inhibiting ALK2, ALK3, and ALK6 with IC₅₀ values in the low nanomolar range [1]. LDN193189 exhibits approximately 200-fold selectivity for BMP signaling versus the closely related TGF-β/activin pathway [1][2]. The compound is orally bioavailable and has demonstrated in vivo efficacy in rodent models of fibrodysplasia ossificans progressiva (FOP) and anemia of inflammation [3][4].

Why LDN193189 Cannot Be Substituted with Other BMP Inhibitors — Key Differences in Target Spectrum and Selectivity


BMP type I receptor inhibitors are not interchangeable due to substantial differences in kinase selectivity profiles, target potency, and off-target liabilities. LDN193189 occupies a distinct position as a pan-BMP inhibitor with balanced potency across ALK2, ALK3, and ALK6 [1]. In contrast, newer generation compounds such as LDN212854 exhibit pronounced ALK2 bias with substantially reduced ALK3 potency . Dorsomorphin, the parent compound from which LDN193189 was derived, demonstrates approximately 100-fold lower potency and significant off-target inhibition of AMPK and VEGF signaling [2]. Furthermore, LDN193189's kinome-wide selectivity profile, while not ideal, differs markedly from that of chemically distinct ALK2 inhibitors like K02288 [3]. These divergence points necessitate careful compound selection based on the specific biological question and experimental design. The quantitative evidence below delineates where LDN193189 provides verifiable advantages and where alternative inhibitors may be preferred.

Quantitative Differentiation of LDN193189 Against Closest Analogs — Head-to-Head Potency, Selectivity, and Kinase Profiling Data


LDN193189 vs Dorsomorphin: 94-Fold Superior Potency in BMP4-Mediated SMAD Activation

LDN193189 demonstrates substantially greater potency than its parent compound dorsomorphin in inhibiting BMP4-mediated activation of the canonical SMAD1/5/8 pathway. In cell-based assays measuring SMAD1/5/8 phosphorylation and activation, LDN193189 exhibits an IC₅₀ of 5 nM compared to 470 nM for dorsomorphin [1][2]. This represents a 94-fold improvement in potency that is critical for applications requiring robust BMP pathway suppression without exceeding solubility or toxicity limits.

BMP signaling SMAD phosphorylation osteogenic differentiation

LDN193189 vs LDN212854: Balanced ALK2/ALK3 Inhibition vs ALK2-Biased Selectivity

LDN193189 functions as a pan-BMP type I receptor inhibitor with equipotent inhibition of ALK2- and ALK3-mediated signaling. In contrast, LDN212854 exhibits pronounced ALK2 bias. In cell-based osteogenic differentiation assays, LDN193189 inhibits BMP4-induced (primarily ALK3-mediated) and BMP6-induced (primarily ALK2-mediated) alkaline phosphatase activity with comparable potency. LDN212854 inhibits BMP6-induced differentiation (IC₅₀ = 10 nM) approximately 4-fold more potently than BMP4-induced differentiation (IC₅₀ = 40.5 nM) [1]. Kinase assay data further confirm that LDN212854 exhibits 66-fold selectivity for ALK2 (IC₅₀ = 1.3 nM) over ALK3 (IC₅₀ = 85.8 nM), whereas LDN193189 shows only 6-fold selectivity (0.8 nM vs 5.3 nM) [1].

ALK2 ALK3 osteogenic differentiation chemical probe

LDN193189 vs K02288: Divergent Kinome-Wide Selectivity Profiles

Comparative kinome-wide profiling against approximately 200 human kinases reveals that LDN193189 and K02288 exhibit largely non-overlapping off-target inhibition patterns [1]. At 1 µM concentration, the set of kinases inhibited by K02288 shows little correlation with those inhibited by LDN193189. Overall, K02288 inhibits fewer kinases than LDN193189 at equivalent concentrations [1]. This divergence stems from different chemical scaffolds (LDN193189 is a pyrazolo[1,5-a]pyrimidine; K02288 is a 2-aminopyridine) and distinct binding modes in the ALK2 active site [1][2].

kinase selectivity off-target profiling chemical probe

LDN193189 vs LDN214117: Pan-BMP vs ALK2-Selective Inhibition and In Vivo Tolerability

LDN214117 is an ALK2-selective inhibitor derived from the K02288 series, exhibiting IC₅₀ = 24 nM for ALK2 with >100-fold selectivity over ALK5 [1]. In contrast, LDN193189 is a pan-BMP inhibitor with ALK2 IC₅₀ = 0.8 nM and ALK3 IC₅₀ = 5.3 nM . In vivo pharmacokinetic and tolerability studies in NOD.SCID mice receiving daily oral treatment over 14 days demonstrated that LDN193189 produced more pronounced body weight loss compared to LDN214117 [2]. Both compounds are orally bioavailable, but LDN214117 exhibits superior brain penetration and tolerability [1][2].

ALK2 selectivity oral bioavailability in vivo tolerability

LDN193189: 200-Fold BMP vs TGF-β Pathway Selectivity Enables Clean Pathway Dissection

LDN193189 exhibits 200-fold selectivity for BMP type I receptors (ALK2, ALK3) over TGF-β/activin type I receptors (ALK4, ALK5, ALK7) [1]. In cell-based assays, LDN193189 inhibits ALK2 and ALK3 transcriptional activity with IC₅₀ values of 5 nM and 30 nM, respectively, while ALK4, ALK5, and ALK7 are inhibited only at concentrations ≥500 nM [1]. This selectivity window is critical for experimental designs that require BMP-specific pathway blockade without confounding effects on TGF-β signaling, which regulates distinct and sometimes opposing cellular processes.

TGF-β superfamily pathway selectivity SMAD signaling

LDN193189: Oral Bioavailability and Validated In Vivo Efficacy in FOP and Anemia Models

LDN193189 is orally bioavailable and demonstrates validated in vivo efficacy in multiple rodent disease models [1][2]. Oral administration of LDN193189 (1-10 mg/kg) inhibits hepatic BMP signaling, suppresses hepcidin gene expression, and increases hemoglobin levels in mouse models of anemia of inflammation [1]. In a mouse FOP disease model driven by constitutively active ALK2, oral LDN193189 administration reduces heterotopic ossification [2][3]. In vitro metabolism studies in liver microsomes from mouse, rat, dog, rabbit, monkey, and human confirm cross-species metabolic stability and support species selection for safety evaluation [4]. This extensive in vivo validation distinguishes LDN193189 from newer, less-characterized ALK2 inhibitors.

oral bioavailability in vivo efficacy FOP anemia of inflammation

High-Value Application Scenarios for LDN193189 Based on Quantitative Differentiation Data


Fibrodysplasia Ossificans Progressiva (FOP) Preclinical Research — Pan-BMP Suppression with Validated Oral Dosing

LDN193189 is the most extensively validated small-molecule BMP inhibitor for FOP preclinical research [1]. Its balanced inhibition of ALK2 and ALK3 is particularly relevant because both receptors contribute to heterotopic ossification pathology [1]. Oral administration at 1-10 mg/kg has demonstrated reproducible efficacy in reducing ectopic bone formation in mouse FOP models [1]. The compound's established in vivo dosing parameters, cross-species metabolic stability data, and extensive published validation provide a reliable benchmark for FOP studies that newer ALK2-selective inhibitors currently lack [2].

Anemia of Inflammation Studies — BMP Pathway-Dependent Hepcidin Suppression

LDN193189 has been validated in mouse models of anemia of inflammation (AI), where oral administration suppresses hepatic BMP signaling, reduces hepcidin expression, and increases hemoglobin levels [1]. The 200-fold BMP vs TGF-β selectivity ensures that observed hepcidin modulation is attributable to BMP pathway inhibition rather than confounding TGF-β effects [1]. LDN193189's balanced ALK2/ALK3 inhibition is mechanistically appropriate, as hepcidin regulation involves both receptors [1]. This established in vivo efficacy and pathway selectivity make LDN193189 the reference BMP inhibitor for AI research.

Stem Cell Differentiation and Developmental Biology — Robust BMP Pathway Suppression

For in vitro stem cell differentiation protocols requiring robust and sustained BMP pathway blockade, LDN193189's 94-fold potency advantage over dorsomorphin (IC₅₀ 5 nM vs 470 nM) enables effective inhibition at lower concentrations, minimizing potential off-target effects [1]. The compound's pan-BMP profile is advantageous when the specific BMP receptor mediating a developmental effect is unknown or when multiple BMP receptors are involved. LDN193189's 200-fold BMP vs TGF-β selectivity allows clean pathway dissection in developmental studies where BMP and TGF-β signaling produce distinct outcomes [1][2].

Heterotopic Ossification Prevention in Trauma Models — Pan-BMP Approach

In preclinical trauma-induced heterotopic ossification models, LDN193189 has demonstrated efficacy in reducing ectopic bone formation following blast-related lower extremity trauma [1]. The compound's balanced ALK2/ALK3 inhibition addresses the complex BMP signaling milieu of post-traumatic ossification, where multiple BMP ligands and receptors are implicated [1]. However, studies have noted that LDN193189 treatment is associated with weight loss and delayed wound healing in these models, highlighting the importance of careful dose optimization and the potential advantage of ALK2-selective alternatives in certain trauma applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for LDN193189

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.